An In-depth Technical Guide to 4-Fluoro-1,2-phenylenediamine and its N-Substituted Derivatives: The Case of 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine
An In-depth Technical Guide to 4-Fluoro-1,2-phenylenediamine and its N-Substituted Derivatives: The Case of 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 4-fluoro-1,2-phenylenediamine, a versatile building block in medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and applications. Furthermore, this guide will extrapolate this knowledge to a more complex, N-substituted derivative, 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine, offering insights into its synthesis and predicted properties based on the foundational characteristics of its parent molecule.
Part 1: The Core Moiety - 4-Fluoro-1,2-phenylenediamine
Chemical Identity and Structure
4-Fluoro-1,2-phenylenediamine, also known as 1,2-diamino-4-fluorobenzene, is an aromatic amine with a fluorine substituent.[1][2] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of various biologically active compounds.[1]
Chemical Structure:
Caption: Chemical structure of 4-Fluoro-1,2-phenylenediamine.
Key Identifiers:
Physicochemical Properties
The physicochemical properties of 4-fluoro-1,2-phenylenediamine are summarized in the table below. These properties are crucial for designing synthetic procedures and understanding its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Red to dark blue to black powder/crystal | [1] |
| Melting Point | 94-98 °C | |
| Boiling Point | 266.11 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water, DMSO, and Methanol | [6] |
| pKa | 4.22 ± 0.10 (Predicted) | [6] |
Synthesis of 4-Fluoro-1,2-phenylenediamine
A common synthetic route to 4-fluoro-1,2-phenylenediamine involves the nitration of a protected aniline, followed by deprotection and reduction of the nitro group.[7]
Synthetic Workflow Diagram:
Caption: Synthetic pathway for 4-fluoro-1,2-phenylenediamine.
Detailed Experimental Protocol: [7]
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
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In a 2000 mL reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.
-
Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.
-
Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid.
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After 30 minutes, while maintaining the temperature at 0-5°C, slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid.
-
Monitor the reaction by TLC until completion (approximately 30 minutes).
-
Pour the reaction mixture into 2000 mL of ice water to precipitate the product.
-
Filter and dry the solid to obtain N-(4-fluoro-2-nitrophenyl)acetamide.
Step 2: Synthesis of 4-fluoro-2-nitroaniline
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In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.
-
Heat the mixture to reflux for 30 minutes, monitoring by TLC for completion.
-
Pour the reaction solution into 2000 mL of ice water.
-
Filter the precipitate and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water.
-
Dry the solid to yield 4-fluoro-2-nitroaniline.
Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine
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In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.
-
Introduce hydrogen gas and maintain a pressure of 1.0 MPa.
-
Stir the reaction at room temperature for 8 hours.
-
After cooling, filter the mixture to remove the Raney nickel catalyst.
-
The filtrate is then concentrated under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.
Applications in Research and Development
4-Fluoro-1,2-phenylenediamine is a crucial intermediate in the synthesis of a variety of compounds with significant applications:[7]
-
Pharmaceuticals: It is a building block for anti-tumor drugs, including benzoimidazoles, quinoxalines, and 1-H-1,5-benzodiazepine compounds.[7] It has also shown anticancer activity in human prostate adenocarcinoma cells.[8]
-
Dye Manufacturing: The compound is used in the synthesis of azo dyes, where the fluorine atom can enhance colorfastness and vibrancy.[1][2]
-
Materials Science: It serves as a hardener for epoxy resins, improving their thermal conductivity.[4] The ortho-diamine arrangement allows for the formation of salen-type Schiff bases, which can be used to create organometallic complexes for applications such as antimicrobial agents and redox carriers in flow batteries.[4]
Safety and Handling
4-Fluoro-1,2-phenylenediamine is classified as hazardous and requires careful handling.
-
May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE):
-
Dust mask (type N95 or equivalent)
-
Eyeshields
-
Gloves
Storage: Store in a cool, dry, well-ventilated area, away from light and incompatible materials.[6][10]
Part 2: The N-Substituted Derivative - 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine
Proposed Chemical Structure
The structure of 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine would feature a 2-phenoxyethyl group attached to one of the amino groups of the 4-fluoro-1,2-phenylenediamine core.
Chemical Structure Diagram:
Caption: Proposed structure of 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine.
Proposed Synthesis: Reductive Amination
A robust and widely used method for the N-alkylation of amines is reductive amination. This approach can be adapted for the synthesis of the target molecule.
Synthetic Rationale: The synthesis would involve the reaction of 4-fluoro-1,2-phenylenediamine with 2-phenoxyacetaldehyde in the presence of a reducing agent. The aldehyde will preferentially react with one of the amino groups to form an imine, which is then reduced in situ to the secondary amine.
Proposed Synthetic Workflow:
Caption: Proposed reductive amination for the synthesis of the target molecule.
Proposed Experimental Protocol:
-
Dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 2-phenoxyacetaldehyde (1-1.2 equivalents) to the solution and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine.
Predicted Properties and Spectroscopic Data
The introduction of the 2-phenoxyethyl group is expected to alter the physicochemical properties of the parent molecule.
Predicted Physicochemical Properties:
-
Molecular Weight: Approximately 246.28 g/mol
-
LogP: Expected to be significantly higher than that of the parent diamine due to the addition of the lipophilic phenoxyethyl group. This will decrease its aqueous solubility.
-
Boiling Point: Expected to be considerably higher than the parent diamine due to the increase in molecular weight and van der Waals forces.
-
Basicity: The N-alkylation will slightly increase the basicity of the substituted nitrogen atom.
Anticipated Spectroscopic Data:
-
¹H NMR: The spectrum would be more complex than that of the starting material. Key signals would include:
-
Aromatic protons from both the fluorophenyl and phenoxy rings.
-
Characteristic triplets for the two methylene (-CH₂-) groups of the ethyl linker.
-
A broad singlet for the secondary amine (NH) proton and a broad singlet for the primary amine (-NH₂) protons.
-
-
¹³C NMR: The spectrum would show additional signals corresponding to the carbons of the 2-phenoxyethyl group.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at approximately m/z 247.12.
Potential Applications in Drug Discovery
The N-(2-phenoxyethyl) moiety is present in a number of pharmacologically active compounds. Its incorporation onto the 4-fluoro-1,2-phenylenediamine scaffold could lead to novel molecules with potential therapeutic applications. The phenoxy group can participate in pi-stacking interactions with biological targets, and the overall increase in lipophilicity may enhance membrane permeability. This structural motif could be explored for its potential in developing new kinase inhibitors, GPCR ligands, or other therapeutic agents.
Conclusion
4-Fluoro-1,2-phenylenediamine is a readily accessible and highly versatile chemical building block with established applications in pharmaceuticals, dyes, and materials science. Its synthesis is well-documented, and its reactivity allows for a wide range of chemical transformations. By applying standard synthetic methodologies such as reductive amination, it is possible to generate more complex derivatives like 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine. While experimental data for this specific derivative is scarce, its properties and potential applications can be rationally predicted, providing a solid foundation for further research and development in medicinal chemistry and materials science.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][11]
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PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved from [Link][3]
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LookChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved from [Link][6]
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